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Compound of Interest

Compound Name: 5-(Diisopropylamino)amylamine

Cat. No.: B1334337 Get Quote

CAS Number: 209803-40-7 Synonyms: N,N-Diisopropyl-1,5-pentanediamine, N',N'-di(propan-

2-yl)pentane-1,5-diamine

Abstract: This technical guide provides a comprehensive overview of 5-
(Diisopropylamino)amylamine, a diamine building block with potential applications in

pharmaceutical and materials science. Although specific literature on this compound is limited,

this document consolidates fundamental chemical principles to offer a detailed exploration of its

physicochemical properties, a plausible synthetic route with a complete experimental protocol,

predicted analytical data, and a discussion of its potential applications in drug development.

This guide is intended for researchers, scientists, and professionals in drug discovery and

organic synthesis, providing a foundational understanding of this and structurally related N,N-

disubstituted diamines.

Introduction: The Strategic Importance of
Substituted Diamines in Research and Development
N,N-disubstituted diamines, such as 5-(Diisopropylamino)amylamine, are a class of organic

compounds characterized by a flexible alkyl chain flanked by two amino groups, one of which is

tertiary and carries sterically hindering isopropyl groups. The structural motif of a diamine is a

common feature in many biologically active molecules and serves as a versatile scaffold in

medicinal chemistry.[1] The presence of both a primary and a tertiary amine group offers

differential reactivity, allowing for selective functionalization in multi-step syntheses.
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The diisopropylamino moiety is of particular interest in drug design. The bulky isopropyl groups

can impart steric hindrance, which can influence a molecule's binding selectivity to its biological

target and can also protect the nitrogen from metabolic degradation, potentially improving the

pharmacokinetic profile of a drug candidate. Furthermore, the tertiary amine can act as a

proton acceptor at physiological pH, influencing the solubility and membrane permeability of a

molecule. This guide will delve into the specifics of 5-(Diisopropylamino)amylamine,

providing a robust technical resource for its synthesis, characterization, and potential utility.

Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties, as well as its

safety profile, is paramount for its effective and safe use in a research setting.

Physicochemical Properties
The physicochemical properties of 5-(Diisopropylamino)amylamine are summarized in the

table below. These properties are crucial for designing reaction conditions, purification

procedures, and formulation strategies.

Property Value Source(s)

CAS Number 209803-40-7 -

Molecular Formula C₁₁H₂₆N₂ -

Molecular Weight 186.34 g/mol -

IUPAC Name
N',N'-di(propan-2-yl)pentane-

1,5-diamine
-

Appearance Expected to be a liquid -

Storage Temperature 2-8°C under inert atmosphere

Safety and Handling
5-(Diisopropylamino)amylamine is classified as a hazardous substance and requires careful

handling in a well-ventilated laboratory environment, preferably within a fume hood. Appropriate
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personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and

a lab coat, should be worn at all times.

Hazard Statements:

H302: Harmful if swallowed.

H314: Causes severe skin burns and eye damage.

H319: Causes serious eye irritation.

Precautionary Statements:

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

P264: Wash skin thoroughly after handling.

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.

P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated

clothing. Rinse skin with water/shower.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Synthesis of 5-(Diisopropylamino)amylamine: A
Proposed Experimental Protocol
While specific published synthetic procedures for 5-(Diisopropylamino)amylamine are not

readily available, a plausible and efficient route is via the reductive amination of 1,5-

diaminopentane (also known as cadaverine) with acetone. This method is a cornerstone of

amine synthesis in organic chemistry.[2]

Reaction Principle: Reductive Amination
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Reductive amination involves the reaction of a primary amine with a ketone to form a Schiff

base (imine) intermediate, which is then reduced in situ to the corresponding secondary amine.

In this case, the primary amino group of 1,5-diaminopentane will be di-alkylated with two

isopropyl groups from acetone.

Proposed Synthetic Workflow
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Reactants & Reagents
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Cool to 0°C

Warm to Room Temperature
and Stir Overnight

Quench with Water

Remove Methanol
(Rotary Evaporation)

Extract with Dichloromethane

Dry Organic Layer (Na2SO4)

Filter and Concentrate

Purify by Column Chromatography
or Distillation

5-(Diisopropylamino)amylamine
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Caption: Proposed workflow for the synthesis of 5-(Diisopropylamino)amylamine.
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Detailed Step-by-Step Protocol
Materials:

1,5-Diaminopentane

Acetone (ACS grade or higher)

Methanol (anhydrous)

Sodium Borohydride (NaBH₄)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Ethyl acetate and hexane for chromatography elution

Procedure:

Imine Formation:

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-diaminopentane

(1.0 eq) in anhydrous methanol.

Add acetone (5.0 eq, excess) to the solution.

Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the

imine intermediate. The reaction can be monitored by TLC or GC-MS.

Reduction:

Cool the reaction mixture to 0°C in an ice bath.
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Slowly add sodium borohydride (2.5 eq) in small portions over 30 minutes. Caution:

Hydrogen gas is evolved during this step. Ensure adequate ventilation.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm

to room temperature.

Stir the reaction overnight.

Work-up and Purification:

Carefully quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure using a rotary evaporator.

To the remaining aqueous layer, add saturated aqueous sodium bicarbonate solution until

the pH is basic.

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the organic layer under reduced pressure.

The crude product can be purified by silica gel column chromatography using a gradient of

ethyl acetate in hexane, or by vacuum distillation, to yield pure 5-
(Diisopropylamino)amylamine.

Analytical Characterization (Predicted)
As experimental spectra for 5-(Diisopropylamino)amylamine are not widely available, the

following section provides predicted analytical data based on the known spectroscopic

properties of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR

chemical shifts for 5-(Diisopropylamino)amylamine are detailed below.[3]

¹H NMR (Predicted, CDCl₃, 400 MHz):
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δ ~2.8-3.0 ppm (septet, 2H): Methine protons (-CH(CH₃)₂) of the isopropyl groups.

δ ~2.6-2.8 ppm (triplet, 2H): Methylene protons adjacent to the primary amine (-CH₂-NH₂).

δ ~2.4-2.6 ppm (triplet, 2H): Methylene protons adjacent to the tertiary amine (-CH₂-N(iPr)₂).

δ ~1.3-1.6 ppm (multiplet, 6H): Methylene protons of the pentyl chain (-CH₂-CH₂-CH₂-).

δ ~1.2 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂).

δ ~1.0-1.1 ppm (doublet, 12H): Methyl protons (-CH(CH₃)₂) of the isopropyl groups.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

δ ~50-55 ppm: Methine carbon (-CH(CH₃)₂) of the isopropyl groups.

δ ~45-50 ppm: Methylene carbon adjacent to the tertiary amine (-CH₂-N(iPr)₂).

δ ~40-45 ppm: Methylene carbon adjacent to the primary amine (-CH₂-NH₂).

δ ~30-35 ppm: Methylene carbon of the pentyl chain.

δ ~25-30 ppm: Methylene carbon of the pentyl chain.

δ ~20-25 ppm: Methyl carbons (-CH(CH₃)₂) of the isopropyl groups.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the N-H and C-N bonds.[4][5][6][7]

Predicted IR Absorptions (Liquid Film):

3300-3400 cm⁻¹ (two bands, medium): Asymmetric and symmetric N-H stretching of the

primary amine.

2960-2850 cm⁻¹ (strong): C-H stretching of the alkyl groups.

~1600 cm⁻¹ (medium): N-H bending (scissoring) of the primary amine.
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1250–1020 cm⁻¹ (medium): C-N stretching of the aliphatic amines.[6]

~800-900 cm⁻¹ (broad): N-H wagging of the primary amine.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns

characteristic of aliphatic amines.[8][9][10][11]

Predicted Fragmentation Pattern (EI-MS):

Molecular Ion (M⁺): A peak at m/z = 186, which would be of relatively low abundance.

α-Cleavage: The most significant fragmentation would be the cleavage of the C-C bond

alpha to the nitrogen atoms. For the tertiary amine, this would result in a prominent ion at

m/z = 171 (M-15, loss of a methyl radical from an isopropyl group) and a base peak at m/z =

100 (loss of a C₅H₁₁N radical). For the primary amine, α-cleavage would lead to a fragment

at m/z = 30.

Potential Applications in Drug Development and
Organic Synthesis
While specific applications for 5-(Diisopropylamino)amylamine are not documented, its

structural features suggest several potential uses in medicinal chemistry and organic synthesis.

Scaffold for Biologically Active Molecules
The 1,5-diaminopentane backbone is a known scaffold for compounds with a range of

biological activities. The presence of both a primary and a tertiary amine allows for the

differential introduction of various substituents, making it a valuable starting material for the

synthesis of compound libraries for high-throughput screening.

Role of the Diisopropylamino Group
The diisopropylaminoethyl moiety has been incorporated into various pharmaceutical agents.

[12][13][14][15] The bulky diisopropyl groups can provide steric shielding, which can enhance

the selectivity of a drug for its target receptor or enzyme. This steric hindrance can also protect

the amine from metabolic degradation, potentially leading to a longer half-life in vivo. The
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tertiary amine itself can act as a protonatable center, influencing the aqueous solubility and

pharmacokinetic properties of a drug candidate.

Logical Framework for Application

Structural Features

Potential Applications

Resulting Properties in Derivatives

Primary Amine
(Reactive Handle)

Medicinal Chemistry Scaffold Building Block for Polymers

Tertiary Amine
(Protonatable, Sterically Hindered)

Ligand for Metal Complexes

Flexible Alkyl Chain
(Conformational Adaptability)

Modulated Solubility & pKa Improved Metabolic Stability Enhanced Target Selectivity

Click to download full resolution via product page

Caption: Logical relationship between structural features and potential applications.

Conclusion
5-(Diisopropylamino)amylamine is a structurally interesting diamine with potential as a

versatile building block in organic synthesis and medicinal chemistry. While its direct

applications are not yet widely reported, this technical guide provides a comprehensive, albeit

predictive, foundation for its synthesis, characterization, and potential utility. The proposed

synthetic protocol via reductive amination offers a practical and scalable method for its

preparation. The predicted analytical data serve as a benchmark for researchers working with

this compound. The unique combination of a primary amine, a sterically hindered tertiary

amine, and a flexible alkyl linker makes 5-(Diisopropylamino)amylamine a promising

candidate for the development of novel therapeutics and functional materials. Further research

into the reactivity and biological activity of this compound and its derivatives is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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